molecular formula C6H10ClN3O B8015074 (3-Methoxypyrazin-2-yl)methanamine hydrochloride

(3-Methoxypyrazin-2-yl)methanamine hydrochloride

Cat. No.: B8015074
M. Wt: 175.61 g/mol
InChI Key: KFAAVRUICMYMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxypyrazin-2-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazine core substituted with a methoxy (-OCH₃) group at the 3-position and a methanamine (-CH₂NH₂) group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₆H₉N₃O·HCl (calculated molecular weight: 189.62 g/mol). This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing therapeutics targeting cancer and infectious diseases . The methoxy group enhances solubility and influences electronic properties, making it distinct from halogenated analogs like (3-chloropyrazin-2-yl)methanamine hydrochloride .

Properties

IUPAC Name

(3-methoxypyrazin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAAVRUICMYMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypyrazin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that (3-Methoxypyrazin-2-yl)methanamine hydrochloride may be effective in treating neurodegenerative diseases:

  • Alzheimer's Disease : The compound has been shown to improve cognitive function in animal models by modulating cAMP levels, which are often dysregulated in Alzheimer's patients .
  • Parkinson's Disease : Studies suggest that PDE1 inhibition can alleviate motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling pathways .

Psychiatric Disorders

The compound also shows promise in addressing various psychiatric conditions:

  • Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to enhance cAMP signaling may help improve attention and reduce impulsivity in ADHD patients .
  • Depression and Anxiety : PDE1 inhibitors have been linked to improved mood regulation, making this compound a potential candidate for treating depression and anxiety disorders .

Case Study 1: Cognitive Enhancement in Alzheimer's Models

A study conducted on transgenic mice models of Alzheimer’s demonstrated that treatment with this compound resulted in significant improvements in memory retention and spatial navigation tasks. The results indicated a marked increase in synaptic plasticity associated with enhanced cAMP levels .

Case Study 2: Motor Function Improvement in Parkinson's Models

In a separate study involving rat models of Parkinson's disease, administration of the compound led to improved motor coordination and reduced tremors. The behavioral assessments correlated with increased dopamine receptor activity, suggesting that PDE1 inhibition plays a critical role in restoring motor function .

Data Tables

DisorderMechanism of ActionObserved Effects
Alzheimer's DiseasePDE1 inhibition leading to increased cAMPImproved memory retention
Parkinson's DiseaseEnhanced dopaminergic signalingReduced tremors and improved coordination
Attention Deficit Hyperactivity DisorderModulation of cAMP signalingDecreased impulsivity
DepressionMood regulation through cAMP enhancementImproved mood stability

Mechanism of Action

The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares (3-Methoxypyrazin-2-yl)methanamine hydrochloride with key analogs:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications
(3-Methoxypyrazin-2-yl)methanamine HCl Pyrazine 3-OCH₃ 189.62 Pharmaceutical Intermediate
(3-Chloropyrazin-2-yl)methanamine HCl Pyrazine 3-Cl 194.04 Cancer Therapeutics
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl Pyridine 3-Cl, 5-F 195.01 Research Chemical
Furan-2-yl methanamine HCl Furan None (aromatic ring) 133.57 NMR Studies, Synthetic Chemistry
[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine HCl Pyridine 5-triazole, 2-CH₂NH₂ 223.65 Drug Discovery

Key Observations :

  • Pyrazine vs. Pyridine : Pyrazine derivatives exhibit higher electronegativity due to two nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine analogs. This impacts solubility and receptor interactions in drug design .
  • Substituent Effects : The 3-OCH₃ group in the target compound increases hydrophilicity versus chloro (3-Cl) or fluoro (5-F) substituents, which are more lipophilic. Chlorinated pyrazines (e.g., (3-Chloropyrazin-2-yl)methanamine HCl) are preferred in oncology for membrane permeability .
  • Heterocycle Variations : Furan-based methanamines (e.g., Furan-2-yl methanamine HCl) show distinct NMR coupling patterns (e.g., ¹H shifts at δ 6.3–7.4 ppm for furan protons) compared to pyrazine derivatives (δ 8.0–9.0 ppm for pyrazine protons) .

Physicochemical and Pharmacological Properties

  • Solubility: Methoxy-substituted pyrazines generally exhibit higher aqueous solubility (e.g., ~50 mg/mL in methanol-d₄) compared to halogenated analogs (~30 mg/mL), aiding formulation in parenteral drugs .
  • Stability : Chlorinated derivatives (e.g., (3-Chloropyrazin-2-yl)methanamine HCl) are more stable under acidic conditions, whereas methoxy groups may undergo demethylation in prolonged storage .
  • Biological Activity : The 3-OCH₃ group in the target compound may reduce cytotoxicity compared to 3-Cl analogs, as observed in cell viability assays (IC₅₀ > 100 µM vs. 10–20 µM for 3-Cl derivatives) .

Biological Activity

(3-Methoxypyrazin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is C6_6H10_{10}ClN3_3O. The synthesis typically involves the reaction of 3-methoxypyrazine with methanamine in the presence of hydrochloric acid. This reaction is conducted under controlled conditions to ensure high purity and yield of the product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the application, but it has been noted for potential interactions with phosphodiesterases (PDEs), which are crucial for cyclic nucleotide signaling in cells .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. It has shown potential against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus32 - 512
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

These findings suggest that the compound exhibits moderate to good antimicrobial activity, warranting further exploration in clinical settings .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, it has been observed to enhance the cytotoxic effects of established chemotherapeutic agents, such as gemcitabine, in colon cancer cell lines .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive evaluation involving 248 monomeric alkaloids highlighted that derivatives similar to this compound exhibited significant antibacterial and antifungal activities, particularly against strains like Staphylococcus aureus and Candida albicans .
  • Antitumor Mechanisms : Research indicates that this compound may act synergistically with other anticancer agents by modulating cellular pathways involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxypyrazin-2-yl)methanamine hydrochloride in academic settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, the pyrazine core can be functionalized via methoxy group introduction at the 3-position, followed by amination. Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>95%). Reaction conditions (e.g., solvent choice, temperature) should be optimized to minimize byproducts like N-alkylated impurities .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Exact mass determination (e.g., 201.13 g/mol) ensures molecular formula consistency .
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies methoxy (δ3.8\delta \sim3.8 ppm) and amine protons (δ2.9\delta \sim2.9 ppm).
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and hydrogen bonding patterns .
  • HPLC : Purity validation using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

  • Multi-technique Cross-validation : Compare NMR, MS, and IR data.
  • Crystallographic Refinement : Use SHELX to resolve ambiguities in bond angles or torsional strains .
  • Dynamic NMR (DNMR) : Assess temperature-dependent spectral changes to identify rotamers .

Q. What experimental designs are optimal for evaluating this compound’s selectivity as an enzyme inhibitor?

  • Methodological Answer :

  • Enzyme Panel Screening : Measure IC50_{50} against target enzymes (e.g., LOXL2) and off-targets (e.g., MAO-A/B) to assess specificity .
  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
  • Structural Docking : Tools like AutoDock predict binding interactions with active sites, guiding SAR studies .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :

  • Scaffold Modification : Vary substituents (e.g., methoxy position, amine alkylation) and assess impacts on bioactivity.
  • In Silico Modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors.
  • Biological Testing : Prioritize derivatives with >10-fold selectivity in antimicrobial (MIC assays) or antiviral (plaque reduction) models .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar solvents (e.g., ethanol/water mixtures) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Temperature Gradients : Use cryocooling (100 K) to stabilize lattice formation. ORTEP-III visualizes thermal ellipsoids to validate packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software to better reflect protonation states.
  • Solvent Effects : Include explicit solvent molecules in MD simulations to mimic physiological conditions.
  • Metabolite Screening : Test if inactive derivatives are metabolized to active forms in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.